Zirconium oleate

Esterification catalysis Turnover number (TON) Zr₁₂-oxo cluster

Zirconium oleate (CAS 42040-79-9, EINECS 255-637-9), chemically zirconium(4+) tetraoleate with molecular formula C₇₂H₁₃₂O₈Zr and molecular weight 1217.04 g/mol, is a metal-organic coordination complex in which zirconium(IV) is bound to four oleate (cis-9-octadecenoate) carboxylate ligands. It appears as a yellow to brownish-yellow viscous liquid, soluble in organic solvents such as ethanol and diethyl ether and insoluble in water, featuring a computed boiling point of 360 °C at 760 mmHg and a flash point of approximately 270 °C.

Molecular Formula C288H528O32Zr-12
Molecular Weight 4594 g/mol
CAS No. 42040-79-9
Cat. No. B12682408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium oleate
CAS42040-79-9
Molecular FormulaC288H528O32Zr-12
Molecular Weight4594 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+4]
InChIInChI=1S/16C18H34O2.Zr/c16*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h16*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;;;;;;;;;;;;;+4/p-16/b16*10-9-;
InChIKeyHIWLEZRZSNLZDH-FIFQZATGSA-A
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium Oleate (CAS 42040-79-9) — Technical Baseline for Procurement and Scientific Evaluation


Zirconium oleate (CAS 42040-79-9, EINECS 255-637-9), chemically zirconium(4+) tetraoleate with molecular formula C₇₂H₁₃₂O₈Zr and molecular weight 1217.04 g/mol, is a metal-organic coordination complex in which zirconium(IV) is bound to four oleate (cis-9-octadecenoate) carboxylate ligands [1]. It appears as a yellow to brownish-yellow viscous liquid, soluble in organic solvents such as ethanol and diethyl ether and insoluble in water, featuring a computed boiling point of 360 °C at 760 mmHg and a flash point of approximately 270 °C . This compound belongs to the broader class of zirconium carboxylates, which serve as driers for paints and coatings, grease thickeners, olefin polymerization catalyst components, and precursors for zirconium oxide nanomaterials [2]. Critically, the oleate chain's unsaturation (cis double bond at C9) distinguishes it from saturated-chain analogs and imparts differentiated solubility, thermal decomposition behavior, and ligand-exchange reactivity that directly affect downstream performance in catalytic and materials synthesis applications.

Why Zirconium Oleate Cannot Be Interchanged with Generic Zirconium Carboxylates or Inorganic Zirconium Salts


Zirconium carboxylates as a class share a common metal center, yet the chain length, unsaturation, and steric profile of the carboxylate ligand exert a decisive influence on solubility, thermal lability, and catalytic accessibility. Zirconium oleate's cis-unsaturated C18 chain renders it soluble in nonpolar and moderately polar organic media, enabling homogeneous-phase catalysis and oil-based nanofluid formulations that are inaccessible to short-chain carboxylates (e.g., zirconium acetate) or inorganic zirconium salts (e.g., ZrCl₄) [1]. In esterification catalysis, the oleate ligand stabilizes a well-defined Zr₁₂-oxo cluster architecture (Zr₁₂O₈(OH)₈(oleate)₂₄) whose all-surface-zirconium configuration achieves a surface-to-volume ratio of 12 nm⁻¹ — orders of magnitude higher than that of conventional ZrO₂ nanocrystals [2]. This structural feature is ligand-dependent: substituting oleate with shorter or saturated carboxylates alters cluster nuclearity (Zr₆ vs. Zr₁₂), carboxylate binding mode (chelating vs. bridging), and consequently the number of accessible active sites [3]. Because these performance-defining properties are encoded in the specific carboxylate ligand, interchange with a different zirconium carboxylate or an inorganic zirconium source does not preserve reactivity, solubility, or precursor decomposition behavior. The quantitative evidence below substantiates where these differences become decision-relevant for procurement.

Quantitative Differentiation Evidence for Zirconium Oleate vs. Closest Analogs and In-Class Candidates


Catalytic Esterification Turnover Number: Zr₁₂-Oleate Clusters vs. Oleate-Capped ZrO₂ Nanocrystals

In the esterification of oleic acid with ethanol at 120 °C in ortho-dichlorobenzene with molecular sieves, Zr₁₂-oleate oxo clusters (1 mol% dimer, equivalent to 12 mol% Zr) achieved a turnover number (TON) of 6.5, compared to a TON of only 1.9 for 5.6 nm oleate-capped ZrO₂ nanocrystals under identical conditions — a 3.4-fold intrinsic activity advantage after subtraction of the uncatalyzed background reaction [1]. This result was obtained with equal zirconium loading (12 mol% Zr) in both systems. The cluster's surface-to-volume ratio of 12 nm⁻¹ (all Zr atoms surface-exposed) contrasts with the nanocrystal, in which approximately 80% of zirconium atoms are buried beneath the surface [1]. Importantly, the TON difference persists after normalizing per surface metal site, demonstrating that the cluster is intrinsically more catalytically active beyond a mere surface-area effect, attributed to higher surface curvature (4 nm⁻¹ vs. 0.36 nm⁻¹) and dual hydrogen-bond donor/acceptor functionality [1].

Esterification catalysis Turnover number (TON) Zr₁₂-oxo cluster Surface-to-volume ratio

Catalytic Esterification of Bulky Substrates: Zr₁₂-Oleate Clusters vs. UiO-66 MOF

A critical point of differentiation emerges when the substrate size exceeds the pore dimensions of microporous catalysts. For esterification of the bulky oleic acid substrate with ethanol, Zr₁₂-oleate clusters achieved 89.6% yield after 12 h (120 °C, o-DCB, 4 equiv ethanol, 12 mol% Zr, molecular sieves), whereas the zirconium MOF UiO-66 exhibited no appreciable catalytic activity — its conversion was equal to the uncatalyzed background reaction [1]. This near-quantitative yield difference (>89% absolute) is ascribed to pore-diffusion limitation in UiO-66: the large oleic acid molecule cannot access the majority of catalytic Zr sites located inside the MOF micropores, whereas the Zr₁₂-oleate cluster, being a discrete molecular species in homogeneous solution, presents no mass-transfer barrier [1]. Under substrate scope testing with progressively longer carboxylic acids (acetic → butanoic → oleic), the MOF's yield dropped to background level for ethyl oleate, while the cluster retained substantial activity across all substrates [2].

Bulky substrate catalysis MOF pore diffusion limitation Zr₁₂-oxo cluster Ethyl oleate synthesis

Reaction Rate Superiority: Zr₁₂-Oleate Clusters vs. Oleate-Capped ZrO₂ Nanocrystals in Oleic Acid Esterification

Beyond endpoint yield and TON, the kinetic reaction rate provides a direct measure of catalytic efficiency. In an independent study comparing Zr₁₂-oleate clusters with 5.5 nm oleate-capped zirconium oxide nanocrystals for the esterification of oleic acid with ethanol (10 mol% Zr with respect to carboxylic acid substrate), the oxo clusters exhibited a five-times (5×) higher reaction rate [1]. This rate enhancement was attributed to the higher surface area of the atomically precise clusters, which represent the ultimate downscaling limit of oxide nanocrystals — every zirconium atom is catalytically accessible [1]. The rate advantage is sustained over multiple catalytic cycles; the cluster catalyst was recovered and showed identical activity upon reuse, with structural integrity confirmed by X-ray total scattering and pair distribution function (PDF) analysis [2].

Reaction rate Esterification kinetics Zr₁₂-oxo cluster Nanocrystal catalyst

Nanofluid Thermal Conductivity Enhancement: Zirconium Oleate-Derived ZrO₂ Nanofluids vs. Base Oil Baseline

Zirconium oleate serves as a single-source molecular precursor for the one-step synthesis of monodisperse, oleophilic ZrO₂ nanoparticles that form exceptionally stable dispersions in nonpolar oils [1]. When 1.7 vol% of these zirconium oleate-derived monoclinic ZrO₂ nanoparticles were dispersed in transformer oil, the resulting nanofluid exhibited a thermal conductivity enhancement of ~10.3% at room temperature relative to the unmodified base oil [1]. Critically, the measured thermal conductivity was markedly higher than values predicted by the classical Maxwell and Hamilton–Crosser effective medium models, suggesting that the oleate-capped nanoparticle interface contributes an additional heat transport mechanism beyond simple volumetric averaging [1]. This is a direct consequence of the zirconium oleate precursor route: the oleate ligand, already coordinated to zirconium during nanoparticle nucleation and growth, provides inherently stable surface passivation that prevents particle aggregation and sedimentation — a common failure mode for nanofluids prepared by ex-situ surfactant addition to pre-formed nanoparticles [1].

Nanofluid Thermal conductivity ZrO₂ nanoparticles Transformer oil coolant

Precursor for NASICON Solid Electrolyte: Zirconyl Oleate Pyrolysis Route vs. Conventional Solid-State Synthesis

In the synthesis of Na₃Zr₂Si₂PO₁₂ (NASICON) — a superionic conductor used as a solid electrolyte in sodium-ion batteries and ion sensors — zirconyl oleate (a hydrolysis product or derivative form of zirconium oleate) serves as the zirconium source in a solution-based pyrolysis method [1]. Zirconyl oleate and sodium oleate are co-dissolved in an organic solvent at 60–70 °C with tributyl phosphate and tetraethoxysilane, followed by solvent distillation at 110 °C, heat treatment at 600 °C, and pyrolysis at 1000 °C [1]. This method yields NASICON with a grain size of 0.1–0.3 μm and only an insignificant admixture of tetragonal ZrO₂, achieved through a simplified process with fewer synthesis stages compared to conventional solid-state routes that typically require multiple grinding, calcination, and sintering cycles at higher temperatures [1]. The key enabling feature is the solubility of zirconyl oleate in organic media, which permits homogeneous mixing of all cations at the molecular level in solution before pyrolysis, eliminating the diffusion limitations inherent to solid-state mixing of oxide powders [1].

NASICON Solid electrolyte Pyrolysis synthesis Zirconyl oleate precursor

Recommended Application Scenarios for Zirconium Oleate Based on Quantitative Differentiation Evidence


Homogeneous Esterification Catalysis for Bulky Fatty Acid and Sterol Substrates

Zirconium oleate is the preferred zirconium-based catalyst when the target substrate is a bulky carboxylic acid — such as oleic acid, steric acid derivatives, rosin acids, or sterol acids — for which microporous catalysts (e.g., UiO-66 MOF) are ineffective due to pore-diffusion limitation. The Zr₁₂-oleate cluster operates as a homogeneous molecular catalyst, achieving 89.6% yield in ethyl oleate synthesis (oleic acid + ethanol, 120 °C, 12 h) where UiO-66 yields no conversion above background [1]. With a 5× reaction rate advantage over oleate-capped ZrO₂ nanocrystals [2], the cluster catalyst is particularly suited for continuous-flow esterification processes where residence time minimization directly impacts throughput. The catalyst can be recovered and reused with identical activity, making it viable for semi-continuous operation [1].

Single-Source Precursor for Oil-Dispersible Monodisperse ZrO₂ Nanoparticles and Thermally Conductive Nanofluids

The thermal decomposition of zirconium oleate in a high-boiling organic solvent yields monodisperse, monoclinic ZrO₂ nanoparticles that are inherently surface-passivated by oleate ligands, producing stable dispersions in nonpolar oils without post-synthetic surfactant exchange [1]. At 1.7 vol% loading in transformer oil, these nanofluids deliver a ~10.3% thermal conductivity enhancement at room temperature, exceeding classical Maxwell and Hamilton–Crosser model predictions [1]. This precursor route is uniquely suitable for transformer coolant applications, heat-transfer fluid formulation, and any scenario demanding long-term colloidal stability of oxide nanoparticles in hydrocarbon-based fluids, where alternative precursors (zirconium acetylacetonate, zirconium alkoxides) may require additional surface-functionalization steps to achieve comparable dispersibility.

Solution-Phase Precursor for NASICON Solid Electrolytes and Bioactive Zirconia Ceramics via Pyrolysis

Zirconyl oleate (the hydrolyzed/partial form of zirconium oleate) is specifically claimed in patents for the synthesis of NASICON (Na₃Zr₂Si₂PO₁₂) solid electrolytes and bioactive zirconium dioxide ceramics via organic-solution pyrolysis [1][2]. The molecular-level homogeneity achieved by co-dissolving zirconyl oleate with sodium oleate and other metal-organic precursors in organic solvents enables the formation of phase-pure NASICON with grain sizes of 0.1–0.3 μm after pyrolysis at 1000 °C, with fewer processing stages than solid-state oxide mixing routes [1]. Similarly, zirconyl oleate serves as the zirconium source in precursor solutions for bioactive ZrO₂-based ceramics used in orthopedics and dentistry, where the solution-processing route is claimed to increase density and mechanical strength of the final ceramic [2].

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